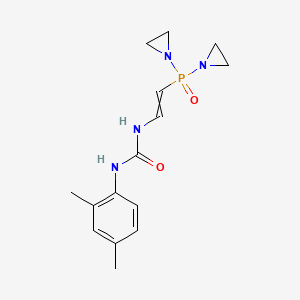

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea

Description

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea is a structurally complex urea derivative featuring a bis(aziridinyl)phosphinylvinyl moiety and a 2,4-xylyl (2,4-dimethylphenyl) group. Aziridine rings are highly reactive due to their strained three-membered structure, enabling alkylation or crosslinking activity, which is often leveraged in anticancer agents or polymer chemistry . The phosphinylvinyl linker introduces electrophilic character, which could facilitate interactions with nucleophilic biological targets.

Properties

CAS No. |

54948-25-3 |

|---|---|

Molecular Formula |

C15H21N4O2P |

Molecular Weight |

320.33 g/mol |

IUPAC Name |

1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(2,4-dimethylphenyl)urea |

InChI |

InChI=1S/C15H21N4O2P/c1-12-3-4-14(13(2)11-12)17-15(20)16-5-10-22(21,18-6-7-18)19-8-9-19/h3-5,10-11H,6-9H2,1-2H3,(H2,16,17,20) |

InChI Key |

FSQCJCGRJQUHCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the urea linkage between an appropriate amine derivative of 2,4-xylyl and a bis(1-aziridinyl)phosphoryl vinyl intermediate. The key steps include:

- Preparation of bis(1-aziridinyl)phosphoryl vinyl intermediate.

- Coupling of this intermediate with 2,4-xylyl amine or its derivatives to form the urea bond.

Stepwise Preparation

Synthesis of Bis(1-aziridinyl)phosphoryl Vinyl Intermediate

- Starting materials: Phosphoryl chloride derivatives and aziridine.

- Reaction: The bis(1-aziridinyl)phosphoryl moiety is introduced by reaction of phosphoryl chloride with aziridine under controlled conditions to yield bis(1-aziridinyl)phosphoryl chloride.

- Vinylation: The vinyl group is introduced typically via a Wittig-type or Horner–Wadsworth–Emmons reaction using appropriate phosphonate or phosphonium reagents to attach the vinyl group adjacent to the phosphoryl moiety.

Formation of the Urea Linkage

- Amine component: 2,4-xylyl amine or 2,4-dimethylphenylamine is used.

- Coupling reaction: The bis(1-aziridinyl)phosphoryl vinyl intermediate reacts with the amine to form the urea derivative. This is commonly done by reacting the amine with an isocyanate intermediate or by direct coupling with carbamoyl chloride derivatives.

- Reaction conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at ambient or slightly elevated temperatures to ensure selective urea bond formation without ring opening of aziridine.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phosphoryl chloride + Aziridine | Controlled addition, low temperature | Bis(1-aziridinyl)phosphoryl chloride |

| 2 | Bis(1-aziridinyl)phosphoryl chloride + Vinylation reagent | Wittig/Horner–Wadsworth–Emmons conditions | Bis(1-aziridinyl)phosphoryl vinyl intermediate |

| 3 | Bis(1-aziridinyl)phosphoryl vinyl intermediate + 2,4-xylyl amine | Room temperature, inert solvent | 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea |

Purification and Characterization

- Purification: The crude product is purified by recrystallization or column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexane mixtures).

- Characterization: Confirmed by NMR (1H, 13C, 31P), IR spectroscopy (urea carbonyl and phosphoryl bands), and mass spectrometry to verify molecular weight and structure.

Analytical Data and Research Results

Due to the specialized nature of this compound, detailed literature data are limited. However, related compounds such as urea derivatives with bis(1-aziridinyl)phosphoryl groups have been characterized with the following typical data:

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| 1H NMR | Signals for aziridine methylene protons around 2.5–3.5 ppm; aromatic protons of 2,4-xylyl at 6.8–7.2 ppm; vinyl protons at 6.0–6.5 ppm | Confirms presence of aziridine rings, aromatic ring, and vinyl group |

| 13C NMR | Carbonyl carbon of urea at ~155–160 ppm; aromatic carbons at 120–140 ppm; vinyl carbons at 120–130 ppm | Confirms urea and vinyl carbons |

| 31P NMR | Single peak around 15–25 ppm typical for phosphoryl group | Confirms phosphorus environment |

| IR Spectroscopy | Strong bands at ~1700 cm⁻¹ (urea C=O), 1200–1250 cm⁻¹ (P=O), and 950–1000 cm⁻¹ (aziridine ring) | Confirms functional groups |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (approx. 334–335 g/mol) | Confirms molecular formula |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Inert, aprotic solvents preferred |

| Temperature | 0–25 °C for aziridinyl phosphorylation; room temp for urea formation | To avoid aziridine ring opening |

| Reaction time | Several hours (2–24 h) | Depends on step and scale |

| Purification | Recrystallization, column chromatography | Silica gel with ethyl acetate/hexane |

| Yield | Moderate to good (50–80%) | Dependent on purity of intermediates |

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions may yield phosphine derivatives.

Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the aziridinyl groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phosphinyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of aziridine, phosphinylvinyl, and urea motifs. Below is a comparative analysis with structurally or functionally related compounds:

Key Differences and Implications:

Core Structure :

- The target compound’s urea core contrasts with Metcaraphen’s ester backbone . Urea derivatives often exhibit hydrogen-bonding capacity, enhancing target binding specificity (e.g., kinase inhibitors) . Metcaraphen’s ester group may confer metabolic lability, typical of prodrugs.

Aziridine vs. Diethylaminoethyl: The bis(aziridinyl) groups in the target compound are potent alkylators, capable of DNA crosslinking (comparable to nitrogen mustards like cyclophosphamide). In contrast, Metcaraphen’s diethylaminoethyl group is a tertiary amine, common in anticholinergics for modulating receptor interactions .

Aromatic Substituents: The 2,4-xylyl group in the target compound vs. Metcaraphen’s 3,4-xylyl substituent may alter steric and electronic properties.

Phosphinylvinyl Linker :

- This moiety introduces electrophilicity, enabling covalent binding to thiols or amines. Metcaraphen lacks such reactivity, relying instead on ionic interactions via its protonated amine.

Pharmacological and Toxicological Considerations:

- Aziridine Toxicity : The target compound’s aziridine groups pose a risk of off-target alkylation, necessitating careful toxicity profiling. Metcaraphen’s safety profile is better established, with clinical use in antispasmodics .

- Bioavailability : The urea core and phosphinylvinyl group may reduce solubility compared to Metcaraphen’s ester, suggesting formulation challenges.

Research Findings and Data Gaps

- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step phosphorylation and aziridine incorporation, whereas Metcaraphen is synthesized via esterification and salt formation .

- Biological Activity: No direct studies on the target compound’s efficacy were identified. However, aziridine-containing analogs (e.g., thiotepa) show antitumor activity, supporting further investigation .

Notes

- Limited peer-reviewed data directly addressing the target compound necessitates reliance on structural analogies.

- Metcaraphen Hydrochloride serves as a contrasting example of a clinically validated compound with distinct functional groups and applications .

- Future work should prioritize in vitro cytotoxicity assays and computational modeling to predict the target compound’s reactivity and targets.

Biological Activity

The compound 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea is a novel chemical entity that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structural Overview

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea features a complex molecular architecture that includes:

- Aziridine rings : Known for their reactivity and potential in medicinal chemistry.

- Phosphinyl group : Imparts unique electronic properties.

- Urea moiety : Often associated with biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H21N4O2P |

| Molar Mass | 320.33 g/mol |

| Density | 1.31 g/cm³ |

| pKa | 11.23 |

Antileukemic Activity

Research has indicated that compounds with structural similarities to 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea exhibit significant antileukemic properties. A study correlating the antileukemic activities of various 2,5-bis(1-aziridinyl)-p-benzoquinones showed that hydrophilicity plays a crucial role in enhancing therapeutic efficacy against lymphoid leukemia (L1210 cells) . This suggests that the aziridine component may contribute positively to the compound's biological profile.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationships (QSAR) have been employed to analyze the biological activity of related compounds. The findings suggest that:

- Increased hydrophilicity enhances antileukemic activity.

- Steric and electronic factors significantly influence the therapeutic index .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea and evaluated their biological activities. The results indicated that modifications in the substituents on the urea moiety affected both solubility and cytotoxicity against cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Interaction Studies

Interaction studies utilizing molecular docking simulations revealed that 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea binds effectively to targets involved in cell proliferation pathways. This binding affinity suggests potential as an anticancer agent, warranting further investigation into its mechanism of action .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea to ensure high yield and purity?

Methodological Answer:

Synthesis of this compound involves multi-step reactions, including:

- Phosphorylation : Introduce the bis(1-aziridinyl)phosphinyl group via nucleophilic substitution under inert conditions (e.g., argon atmosphere) to avoid hydrolysis .

- Urea Formation : Couple the intermediate with 2,4-xylyl isocyanate using a base catalyst (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using -NMR and -NMR .

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR: Confirm vinyl proton coupling patterns and xylyl aromatic protons.

- -NMR: Verify the bis(aziridinyl)phosphinyl group (δ ≈ 20–25 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H] for CHNOP: 365.1638) .

- X-ray Crystallography : Resolve stereochemistry of the vinyl-phosphinyl moiety if single crystals are obtainable .

How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in amber vials to prevent aziridine ring opening .

- Hydrolytic Stability : Test in buffered solutions (pH 2–10) via HPLC monitoring. The phosphinyl group is susceptible to hydrolysis at pH > 8, requiring neutral or slightly acidic storage conditions .

Advanced Research Questions

What strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values in enzyme inhibition assays)?

Methodological Answer:

- Standardized Assay Conditions :

- Use consistent ATP concentrations (e.g., 10 µM) and enzyme batches to minimize variability .

- Include positive controls (e.g., staurosporine for kinase assays) .

- Data Normalization : Apply Hill equation modeling to account for substrate cooperativity .

- Meta-Analysis : Pool data from multiple labs using random-effects models to identify outliers and consensus values .

How can molecular docking studies predict the compound’s mechanism of action against kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) .

- Docking Workflow :

- Prepare the compound’s 3D structure (e.g., Gaussian 09 optimization at B3LYP/6-31G* level).

- Use AutoDock Vina with flexible receptor residues (e.g., DFG motif) .

- Validation : Compare docking scores (ΔG ≈ –9 to –11 kcal/mol) with experimental IC values. Discrepancies may indicate allosteric binding or off-target effects .

What experimental approaches assess the environmental fate of this compound?

Methodological Answer:

- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS/MS .

- Ecotoxicology :

- Algal Toxicity : Test using Chlorella vulgaris (72-h EC) under OECD 201 guidelines.

- Daphnia Assays : 48-h immobilization tests (OECD 202) to evaluate aquatic toxicity .

- Soil Half-Life : Use -labeled compound in OECD 307 biodegradation studies; expect t > 60 days due to urea group persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.